Inhibition of Osteoclast Differentiation: This compound significantly decreases the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner, suggesting an inhibitory effect on osteoclast differentiation []. This activity is potentially mediated by the downregulation of TRAF6, a key signaling molecule involved in RANKL-mediated osteoclastogenesis [].
Antiviral Activity: Studies have shown that 2-(4-chlorophenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide exhibits antiviral activity against Influenza A/H3N2 virus and human coronavirus 229E []. The specific mechanisms underlying this antiviral activity remain to be fully elucidated.
Potential Treatment for Osteolytic Disorders: Its ability to inhibit osteoclastogenesis and prevent bone loss in mice suggests it could be explored as a potential therapeutic agent for treating osteolytic disorders like osteoporosis [].
Development of Antiviral Therapies: Its in vitro activity against Influenza A/H3N2 virus and human coronavirus 229E highlights its potential as a starting point for developing new antiviral therapies [].
CAS No.: 22054-14-4
CAS No.: 13170-18-8
CAS No.: 1976-85-8
CAS No.:
CAS No.:
CAS No.: 136112-79-3